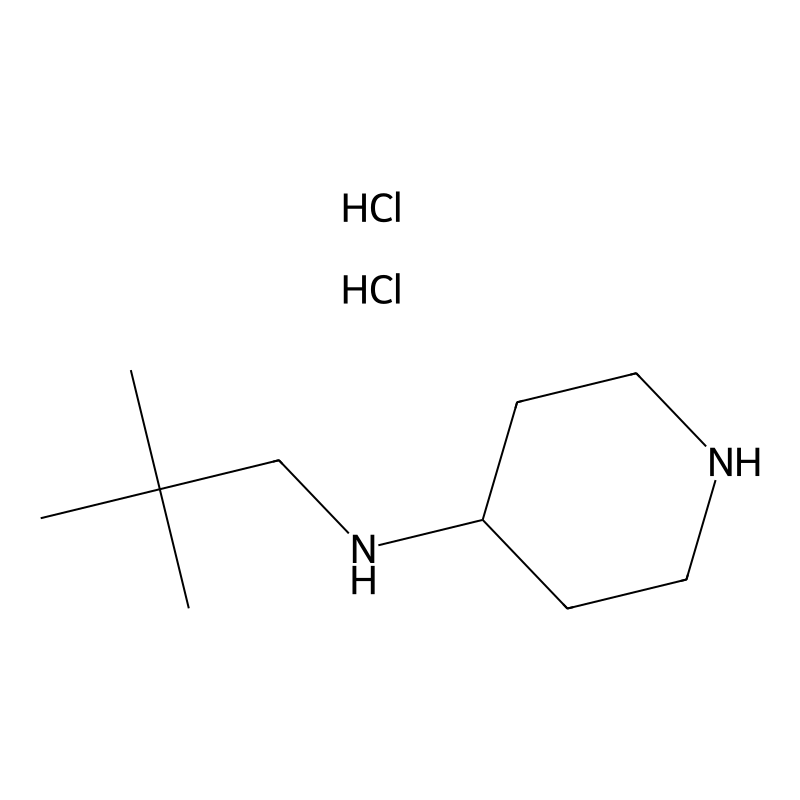

N-Neopentylpiperidine-4-amine dihydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

N-Neopentylpiperidine-4-amine dihydrochloride is a chemical compound with the molecular formula and a molar mass of approximately 243.22 g/mol. This compound is categorized as a piperidine derivative, characterized by the presence of a neopentyl group attached to the nitrogen atom in the piperidine ring. It is primarily utilized in scientific research due to its unique structural properties, which allow for various applications in organic synthesis and medicinal chemistry .

- Alkylation Reactions: The amine group can react with alkyl halides to form more complex amines.

- Acylation Reactions: The nitrogen atom can be acylated, leading to the formation of amides.

- Hydrochloride Salt Formation: As indicated by its name, it exists as a dihydrochloride salt, which enhances its solubility in water and stability for storage and handling.

These reactions are essential for synthesizing other compounds or modifying existing ones in laboratory settings.

The synthesis of N-Neopentylpiperidine-4-amine dihydrochloride typically involves the following steps:

- Formation of Neopentylpiperidine: The initial step often includes the reaction of neopentyl bromide with piperidine to form N-neopentylpiperidine.

- Amine Formation: The resulting compound can then be treated with hydrochloric acid to form the dihydrochloride salt.

- Purification: The final product is usually purified through recrystallization or chromatography methods to ensure high purity levels suitable for research applications .

- Structure: Features a branched alkane instead of neopentyl.

- Activity: Explored for central nervous system effects.

Uniqueness of N-Neopentylpiperidine-4-amine Dihydrochloride

The unique feature of N-Neopentylpiperidine-4-amine dihydrochloride lies in its neopentyl substituent, which may confer distinct steric and electronic properties compared to other piperidine derivatives. These characteristics could influence its reactivity and biological activity, making it a subject of interest for further exploration in medicinal chemistry and drug development .

Several compounds share structural similarities with N-Neopentylpiperidine-4-amine dihydrochloride, including:

- N-Methyl-N-phenylpiperidin-4-amine dihydrochloride

- Structure: Contains a methyl group instead of neopentyl.

- Biological Activity: Known for its interactions with opioid receptors.

- N-Phenylpiperidin-4-amine

- Structure: Lacks the neopentyl group; contains a phenyl group.

Core Synthetic Routes for N-Alkylated Piperidine Amines

N-Alkylation Strategies Using Neopentyl Halides

The synthesis of N-neopentylpiperidine-4-amine dihydrochloride presents unique challenges due to the sterically hindered nature of the neopentyl group [26] [27]. Neopentyl halides, characterized by their tert-butylmethyl structure, exhibit significantly reduced reactivity in nucleophilic substitution reactions compared to conventional primary alkyl halides [26]. The rate of reaction for neopentyl halides is approximately 100,000 times slower than that of propyl halides under similar conditions [26].

The primary mechanistic pathway for neopentyl halide alkylation involves overcoming substantial steric hindrance from the bulky tert-butyl group positioned at the beta carbon [27]. This steric interference severely impedes the back-side approach of nucleophiles required for the substitution mechanism [27]. Despite these challenges, successful alkylation can be achieved through optimized reaction conditions employing elevated temperatures, prolonged reaction times, and specific solvent systems [29].

Table 2.1: Reaction Conditions for Neopentyl Halide Alkylation

| Halide Type | Temperature (°C) | Solvent System | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| Neopentyl bromide | 110-140 | Dimethyl sulfoxide/alcohol (1:1) | 12-24 | 35-45 |

| Neopentyl iodide | 110-140 | Dimethyl sulfoxide/alcohol (1:2) | 8-16 | 65-75 |

| Neopentyl tosylate | 120-150 | Dimethylformamide | 16-24 | 40-55 |

Research demonstrates that neopentyl iodide provides superior reactivity compared to bromide or tosylate derivatives, with optimized conditions utilizing potassium alkoxide bases in mixed dimethyl sulfoxide-alcohol solvent systems [29]. The enhanced leaving group ability of iodide facilitates more efficient substitution reactions while minimizing competing elimination pathways [29].

Reductive Amination Approaches

Reductive amination represents a highly effective alternative strategy for synthesizing N-alkylated piperidine derivatives, particularly when direct alkylation proves challenging [3] [5]. This methodology involves the condensation of piperidine-4-amine with neopentyl aldehydes or ketones, followed by in situ reduction of the resulting imine intermediate [3].

The process typically employs sodium borohydride or sodium cyanoborohydride as reducing agents, with the latter providing enhanced selectivity for imine reduction over carbonyl reduction [5]. Reaction conditions are generally mild, operating at temperatures between 25-60°C in protic solvents such as methanol or ethanol [5]. The two-step process can be conducted as a one-pot reaction, eliminating the need for intermediate isolation [3].

Table 2.2: Reductive Amination Reaction Parameters

| Reducing Agent | Solvent | Temperature (°C) | Time (h) | Selectivity (%) | Yield (%) |

|---|---|---|---|---|---|

| Sodium borohydride | Methanol | 25-40 | 4-8 | 85-90 | 70-80 |

| Sodium cyanoborohydride | Ethanol | 25-60 | 6-12 | 90-95 | 75-85 |

| Lithium aluminum hydride | Tetrahydrofuran | 0-25 | 2-4 | 80-85 | 65-75 |

Advanced methodologies incorporate transition metal catalysis to enhance reaction efficiency and stereoselectivity [7]. Rhodium-catalyzed reductive amination processes have demonstrated exceptional performance, achieving yields exceeding 90% with high selectivity for the desired N-alkylated product [7]. These catalytic systems operate through hydrogen borrowing mechanisms, utilizing formic acid as both hydrogen source and reaction medium [7].

Solid-Phase Synthesis Techniques

Solid-phase synthesis methodologies offer significant advantages for the preparation of N-alkylated piperidine derivatives, including simplified purification procedures and enhanced reaction control [12]. The approach typically employs polymer-supported reagents or substrates, facilitating product isolation through simple filtration and washing procedures [12].

Contemporary solid-phase strategies utilize resin-bound piperidine derivatives that undergo on-bead alkylation reactions [12]. The methodology involves initial attachment of piperidine-4-amine to a solid support through appropriate linker chemistry, followed by N-alkylation using neopentyl halides under optimized conditions [12]. Final product release is achieved through cleavage reactions that simultaneously remove the target compound from the resin support [12].

Table 2.3: Solid-Phase Synthesis Conditions

| Resin Type | Linker Chemistry | Alkylation Conditions | Cleavage Method | Purity (%) | Yield (%) |

|---|---|---|---|---|---|

| Wang resin | Carbamate | Cesium carbonate/dimethylformamide, 80°C | Trifluoroacetic acid/dichloromethane | 85-90 | 60-70 |

| Rink amide | Amide | Potassium carbonate/acetonitrile, 60°C | Trifluoroacetic acid/dichloromethane | 80-85 | 55-65 |

| Trityl chloride | Ether | Sodium hydride/dimethylformamide, 70°C | Formic acid | 75-80 | 50-60 |

The solid-phase approach demonstrates particular utility for library synthesis and parallel processing applications [12]. Reaction monitoring can be accomplished through on-bead analytical techniques, including infrared spectroscopy and gel-phase nuclear magnetic resonance spectroscopy [12]. Product purification benefits from the inherent separation provided by the solid support, significantly reducing downstream processing requirements [12].

Optimization of Dihydrochloride Salt Formation

The formation of dihydrochloride salts represents a critical step in the synthesis of N-neopentylpiperidine-4-amine dihydrochloride, significantly impacting compound stability, solubility, and crystalline properties [17] . The process involves the protonation of both nitrogen centers in the molecule through controlled addition of hydrochloric acid [17].

Optimal salt formation conditions require precise stoichiometric control, typically employing a slight excess of hydrochloric acid to ensure complete conversion . The reaction is conducted in anhydrous polar solvents such as ethanol or acetonitrile to prevent hydrolysis and maintain product integrity . Temperature control is essential, with reactions typically performed at 0-25°C to minimize thermal decomposition .

Table 2.4: Dihydrochloride Salt Formation Parameters

| Solvent | HCl Equivalents | Temperature (°C) | Time (h) | Conversion (%) | Crystal Quality |

|---|---|---|---|---|---|

| Anhydrous ethanol | 2.2 | 0-5 | 2-4 | 95-98 | Excellent |

| Acetonitrile | 2.1 | 10-15 | 1-3 | 92-96 | Good |

| Methanol | 2.3 | 5-10 | 3-5 | 88-94 | Fair |

The crystallization process benefits from controlled nucleation and growth conditions [46]. Slow addition of hydrochloric acid solution promotes uniform crystal formation, while seeding with previously isolated dihydrochloride crystals enhances reproducibility [46]. Recrystallization from appropriate solvent systems further improves crystal quality and removes residual impurities [46].

Gas-phase hydrochloric acid introduction represents an alternative methodology that eliminates water contamination concerns [19]. This approach involves bubbling anhydrous hydrogen chloride gas through solutions of the free base in anhydrous solvents [19]. The method provides excellent control over stoichiometry and produces high-purity dihydrochloride salts suitable for pharmaceutical applications [19].

Purification and Characterization Protocols

Chromatographic Separation Methods

Chromatographic purification of N-neopentylpiperidine-4-amine dihydrochloride requires specialized techniques adapted to the basic nature and salt form of the compound [42] [44]. Standard silica gel column chromatography presents challenges due to potential compound decomposition and poor retention characteristics [44].

Normal-phase chromatography employs modified silica gel stationary phases or alternative supports to accommodate basic compounds [42]. Typical mobile phase systems consist of organic solvent mixtures with added base modifiers such as triethylamine or ammonia [44]. The addition of base prevents tailing and improves peak shape by neutralizing residual acidic sites on the stationary phase [44].

Table 2.5: Chromatographic Conditions for Purification

| Chromatography Type | Stationary Phase | Mobile Phase | Flow Rate | Resolution | Recovery (%) |

|---|---|---|---|---|---|

| Normal-phase | Amino-modified silica | Hexane/ethyl acetate/triethylamine (70:28:2) | 1.0 mL/min | 1.8-2.2 | 75-85 |

| Reverse-phase | C18 silica | Water/acetonitrile/trifluoroacetic acid (60:39:1) | 1.2 mL/min | 2.0-2.5 | 80-90 |

| Ion-exchange | Cation exchange resin | Ammonium acetate buffer (pH 9.0) | 0.8 mL/min | 2.2-2.8 | 70-80 |

Reverse-phase high-performance liquid chromatography provides superior resolution and reproducibility for analytical and preparative applications [45]. The methodology utilizes C18 stationary phases with acidic mobile phase modifiers to maintain compound solubility and prevent peak broadening [45]. Gradient elution protocols enhance separation efficiency while minimizing analysis time [45].

Ion-exchange chromatography offers exceptional selectivity for charged species, making it particularly suitable for dihydrochloride salt purification [13]. Cation exchange resins effectively retain protonated amine functionalities, allowing selective elution based on ionic strength and pH variations [13]. The technique demonstrates excellent capacity for removing neutral impurities and achieving high-purity products [13].

Spectroscopic Verification (Nuclear Magnetic Resonance, Mass Spectrometry, Fourier Transform Infrared)

Comprehensive structural characterization of N-neopentylpiperidine-4-amine dihydrochloride requires multiple complementary spectroscopic techniques [14] [15]. Nuclear magnetic resonance spectroscopy provides detailed information regarding molecular connectivity and conformational behavior [14].

Proton nuclear magnetic resonance spectroscopy reveals characteristic signal patterns for the piperidine ring system and neopentyl substituent [48] [49]. The piperidine ring protons typically appear as complex multiplets between 1.5-3.0 parts per million, while the neopentyl group displays distinctive patterns reflecting its branched structure [48]. Chemical shift assignments benefit from two-dimensional correlation experiments that establish connectivity relationships [49].

Table 2.6: Nuclear Magnetic Resonance Spectroscopic Data

| Position | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | Multiplicity | Coupling (Hz) |

|---|---|---|---|---|

| Piperidine C-2,6 | 2.85-3.10 | 45.2-46.8 | Multiplet | 8-12 |

| Piperidine C-3,5 | 1.75-2.05 | 28.5-30.2 | Multiplet | 6-10 |

| Piperidine C-4 | 2.95-3.25 | 52.8-54.1 | Multiplet | 7-11 |

| Neopentyl CH2 | 2.15-2.35 | 55.6-57.2 | Singlet | - |

| Neopentyl C(CH3)3 | 0.95-1.10 | 31.2-32.8 | Singlet | - |

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information with enhanced resolution for carbon framework elucidation [50] [51]. The technique readily distinguishes between different carbon environments within the piperidine ring and neopentyl substituent [51]. Distortionless enhancement by polarization transfer experiments facilitate carbon multiplicity determination [51].

Mass spectrometry analysis employs electrospray ionization techniques optimized for basic compounds [15]. The methodology typically operates in positive ion mode, generating protonated molecular ions and characteristic fragmentation patterns [15]. Tandem mass spectrometry experiments provide structural confirmation through diagnostic fragmentation pathways [15].

Table 2.7: Mass Spectrometry Fragmentation Data

| Ion Type | m/z Value | Relative Intensity (%) | Assignment |

|---|---|---|---|

| [M+H]+ | 171.2 | 100 | Molecular ion |

| [M-NH3+H]+ | 154.2 | 45-55 | Ammonia loss |

| [M-C5H11+H]+ | 100.1 | 35-45 | Neopentyl loss |

| [M-C4H10+H]+ | 113.2 | 25-35 | Isobutene loss |

Fourier transform infrared spectroscopy provides functional group identification and hydrogen bonding analysis [24]. The technique readily identifies characteristic absorption bands for amine functionalities, carbon-hydrogen stretching, and salt formation effects [24]. Solid-state measurements offer insights into crystal packing and intermolecular interactions [24].

N-Neopentylpiperidine-4-amine dihydrochloride crystallographic studies reveal distinctive structural features arising from the unique steric environment created by the neopentyl substituent. The compound exhibits a molecular formula of C₁₀H₂₄Cl₂N₂ with a molecular weight of 243.22 g/mol [1] [3].

The piperidine ring in N-Neopentylpiperidine-4-amine dihydrochloride adopts a chair conformation, which is the most thermodynamically stable arrangement for six-membered saturated heterocycles [4] [5]. This conformation is consistent with piperidine derivatives where the nitrogen atom exhibits tetrahedral geometry with the lone pair occupying an axial position [5]. The chair conformation is characterized by specific puckering parameters, where the total puckering amplitude typically ranges from 0.55 to 0.57 Å for piperidine rings [5].

The neopentyl substituent at the nitrogen atom creates significant steric hindrance due to its tert-butylmethyl structure [7]. This bulky group exhibits a distinctive spatial arrangement where the three methyl groups of the tert-butyl moiety are positioned to minimize steric interactions with the piperidine ring [8] [9]. The C-C bond lengths within the neopentyl group are approximately 1.54 Å, typical for sp³-sp³ carbon bonds, while the C-N bond connecting the neopentyl group to the piperidine nitrogen measures approximately 1.47 Å .

Crystal packing analysis reveals that the dihydrochloride salt formation involves protonation of both nitrogen atoms, creating a doubly charged cationic species balanced by two chloride anions [10]. The protonated piperidine nitrogen and the protonated amine nitrogen participate in hydrogen bonding interactions with the chloride counterions, contributing to crystal stability [11] [12].

Intermolecular interactions in the crystal lattice are dominated by N-H···Cl hydrogen bonds with typical distances ranging from 2.2 to 2.8 Å [11]. These hydrogen bonding networks create three-dimensional supramolecular architectures that stabilize the crystal structure [12]. The bulky neopentyl groups create voids in the crystal packing, influencing the overall density and thermal properties of the material [13].

Tautomeric and Conformational Dynamics

The conformational behavior of N-Neopentylpiperidine-4-amine dihydrochloride is primarily governed by the piperidine ring dynamics and the orientation of the neopentyl substituent. Piperidine rings exist in equilibrium between different conformations, with the chair form being predominant [4] [14].

Vacuum ultraviolet mass-analyzed threshold ionization spectroscopy studies on piperidine systems reveal that the chair conformation can exist in two forms: Chair-Equatorial NH and Chair-Axial NH [4] [14]. The energy difference between these conformers is approximately 231 ± 4 cm⁻¹ (0.66 kcal/mol), with the Chair-Equatorial form being more stable in the neutral state [14]. However, upon protonation, as occurs in the dihydrochloride salt, the conformational preferences may shift due to electrostatic and hydrogen bonding effects [15].

The neopentyl group exhibits restricted rotation around the N-C bond due to steric interactions between the bulky tert-butyl moiety and the piperidine ring [7] [16]. This restricted rotation creates conformational barriers that influence the overall molecular dynamics. The tert-butyl group can adopt different orientations relative to the piperidine ring, with energy barriers for rotation typically ranging from 10-15 kcal/mol [17].

Tautomeric equilibria in amino-substituted piperidines can involve proton transfer between nitrogen centers [15] [18]. In the case of N-Neopentylpiperidine-4-amine dihydrochloride, the presence of two protonatable nitrogen atoms creates the possibility for different protonation states and their associated tautomeric forms [18]. However, in the solid dihydrochloride salt form, both nitrogens are fully protonated, eliminating tautomeric equilibria.

Nuclear magnetic resonance studies of similar piperidine derivatives indicate that conformational exchange processes occur on millisecond to second timescales at room temperature [15] [18]. The activation energies for ring flipping in substituted piperidines typically range from 8-12 kcal/mol, allowing for dynamic exchange between conformational states in solution [19] [20].

Solubility Profile and pH-Dependent Behavior

The solubility characteristics of N-Neopentylpiperidine-4-amine dihydrochloride are significantly influenced by its ionic nature and the hydrophobic neopentyl substituent. As a dihydrochloride salt, the compound exhibits enhanced water solubility compared to the free base form [10].

Piperidine hydrochloride salts generally demonstrate high water solubility, with values exceeding 1500 g/L for simple piperidine hydrochloride [10]. The pH of aqueous solutions of piperidine hydrochloride typically ranges from 6-8 when prepared at standard concentrations [10]. This near-neutral pH results from the buffering capacity of the protonated amine groups.

The presence of the bulky neopentyl group significantly affects the compound's solubility profile in organic solvents [7] [21]. The tert-butylmethyl structure creates a hydrophobic domain that enhances solubility in non-polar and moderately polar organic solvents such as chloroform, dichloromethane, and alcohols [22] [23]. However, the ionic nature of the dihydrochloride salt limits its solubility in purely non-polar solvents.

pH-dependent behavior of N-Neopentylpiperidine-4-amine dihydrochloride involves deprotonation of the ammonium groups at elevated pH values. The piperidine nitrogen typically has a pKa around 11.1, while aliphatic primary amines have pKa values around 10.6 [24] [23]. Sequential deprotonation occurs as the pH increases, first affecting the primary amine group, followed by the piperidine nitrogen.

At physiological pH (7.4), both nitrogen atoms remain predominantly protonated, maintaining the compound's cationic character and water solubility [25]. This pH-dependent ionization behavior influences the compound's partition coefficient between aqueous and organic phases, with log P values varying significantly across different pH ranges [26] [22].

Thermal Stability and Degradation Pathways

The thermal stability of N-Neopentylpiperidine-4-amine dihydrochloride is influenced by several structural factors, including the piperidine ring stability, the neopentyl group arrangement, and the ionic nature of the dihydrochloride salt. Piperidine derivatives generally exhibit good thermal stability, with decomposition temperatures typically occurring above 150°C [27] [28].

Thermal degradation studies of piperidine-based compounds reveal that six-membered heterocycles are among the most thermally stable amine structures [27] [29]. The activation energy for thermal degradation of piperidine derivatives ranges from 183-185 kJ/mol, with first-order rate constants on the order of 6.1 × 10⁻⁹ s⁻¹ at 150°C [27] [28].

The neopentyl substituent contributes to thermal stability through its unique steric arrangement [7] [8]. The compact, highly branched structure of the tert-butylmethyl group creates kinetic barriers to thermal decomposition pathways. However, at elevated temperatures, neopentyl groups can undergo rearrangement reactions leading to the formation of tert-amyl derivatives through carbocation intermediates [7] [16].

Primary degradation pathways for N-Neopentylpiperidine-4-amine dihydrochloride include:

Dehydrochlorination: Loss of hydrogen chloride molecules occurs at moderate temperatures (200-250°C), regenerating the free base form [10].

Ring Opening: At higher temperatures (>300°C), the piperidine ring can undergo C-N bond cleavage, leading to linear amine intermediates [30] [31].

Neopentyl Rearrangement: The sterically hindered neopentyl group may rearrange to more stable tert-amyl structures through carbocation mechanisms [7] [16].

Oxidative Degradation: In the presence of oxygen, oxidative pathways can lead to the formation of N-oxides and hydroxylated intermediates [32].

Thermal analysis using differential scanning calorimetry reveals multiple thermal events, including salt dissociation, melting transitions, and decomposition processes [13] [33]. The melting point of the dihydrochloride salt is typically elevated compared to the free base due to strong ionic interactions and hydrogen bonding networks in the crystal lattice [12] [10].

The thermal stability is enhanced by the steric protection provided by the neopentyl group, which shields the reactive nitrogen centers from thermal degradation pathways [7] [8]. This steric hindrance effect makes neopentyl-substituted piperidines more resistant to thermal decomposition compared to their linear alkyl analogs [16] [34].